molecular formula C17H12BrN3O B11525444 (2E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile

Cat. No.: B11525444
M. Wt: 354.2 g/mol
InChI Key: ODRSTQCAEXNFAK-XYOKQWHBSA-N
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Description

The compound (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile is a synthetic organic molecule It features a benzodiazole ring fused with a bromo-methoxyphenyl group and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Bromination and Methoxylation: The benzene ring is then brominated and methoxylated to introduce the bromo and methoxy groups.

    Formation of the Prop-2-enenitrile Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Biological Probes: Can be used in the development of probes for studying biological processes.

Industry

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the bromo and methoxy groups.

    (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile: Lacks the bromine atom.

    (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(5-bromo-phenyl)prop-2-enenitrile: Lacks the methoxy group.

Uniqueness

The presence of both the bromo and methoxy groups in (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.

Properties

Molecular Formula

C17H12BrN3O

Molecular Weight

354.2 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C17H12BrN3O/c1-22-16-7-6-13(18)9-11(16)8-12(10-19)17-20-14-4-2-3-5-15(14)21-17/h2-9H,1H3,(H,20,21)/b12-8+

InChI Key

ODRSTQCAEXNFAK-XYOKQWHBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=NC3=CC=CC=C3N2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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